molecular formula C49H34N6O4 B5177600 N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide

N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide

Cat. No.: B5177600
M. Wt: 770.8 g/mol
InChI Key: LCQSIPGMILQWBX-UHFFFAOYSA-N
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Description

“N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Attachment of the naphthalene moieties: This step may involve amide bond formation using naphthalene-1-carboxylic acid and appropriate coupling reagents.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of automated synthesizers: To handle the multi-step synthesis efficiently.

    Purification techniques: Such as chromatography and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of quinones or other oxidized derivatives.

    Reduction: Potentially reducing the amide groups to amines.

    Substitution: Particularly electrophilic aromatic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, it could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” would depend on its specific application. For example, if it is used as a drug, its mechanism may involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide: is similar to other benzimidazole derivatives, which are known for their diverse biological activities.

    Naphthalene derivatives:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and aromatic systems, which may confer unique properties such as specific binding affinities or photophysical characteristics.

Properties

IUPAC Name

N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34N6O4/c56-46(33-17-23-36(24-18-33)51-48(58)41-13-5-9-30-7-1-3-11-39(30)41)50-35-21-15-32(16-22-35)45-54-43-28-27-38(29-44(43)55-45)53-47(57)34-19-25-37(26-20-34)52-49(59)42-14-6-10-31-8-2-4-12-40(31)42/h1-29H,(H,50,56)(H,51,58)(H,52,59)(H,53,57)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQSIPGMILQWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)NC(=O)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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